molecular formula C13H12N2O7 B6180360 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate CAS No. 622398-31-6

2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate

Cat. No. B6180360
CAS RN: 622398-31-6
M. Wt: 308.2
InChI Key:
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Description

2,5-Dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate, also known as 2,5-DNPEC, is a nitrophenyl ester of 2,5-dioxopyrrolidine. It is a synthetic compound that is used in a variety of scientific research applications, including the synthesis of organic compounds and the study of enzyme-catalyzed reactions. 2,5-DNPEC is a versatile compound that can be used in a number of different research applications, from the study of biochemical and physiological effects to the development of new laboratory experiments.

Mechanism of Action

2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate acts as a nitro-substituted ester, which can react with a variety of other compounds to form new compounds. When 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate reacts with a compound, the nitro group is replaced with a carbonyl group, and the resulting product is a nitroalkene or nitroarene. The reaction is typically catalyzed by an enzyme, such as an oxidase or a dehydrogenase.
Biochemical and Physiological Effects
2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate has been studied for its potential biochemical and physiological effects. Studies have shown that 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate can inhibit the activity of certain enzymes, including cyclooxygenase-2 and 5-lipoxygenase. In addition, 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate has been shown to inhibit the growth of certain cancer cells, including those of the breast, lung, and prostate. Furthermore, 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate has been shown to have anti-inflammatory and anti-oxidant properties, as well as to stimulate the production of certain cytokines, such as interleukin-6.

Advantages and Limitations for Lab Experiments

2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate has a number of advantages and limitations when used in laboratory experiments. The major advantage of using 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate is that it is relatively easy to synthesize and can be used in a variety of different research applications. Furthermore, it is relatively stable and can be stored for long periods of time without significant degradation. The major limitation of using 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate is that it is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for the use of 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate in scientific research. One potential future direction is the use of 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate in the synthesis of new pharmaceuticals and other compounds. Another potential future direction is the use of 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate in the study of enzyme-catalyzed reactions, as well as the study of biochemical and physiological effects. Finally, 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate could also be used in the development of new laboratory experiments, such as those involving the synthesis of organic compounds.

Synthesis Methods

2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate can be synthesized via a number of different methods. The most commonly used method involves the reaction of 2,5-dioxopyrrolidine with 2-nitrophenyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically performed at room temperature and yields 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate in high yields. Other methods of synthesis include the reaction of 2,5-dioxopyrrolidine with 2-nitrophenol in the presence of a base, and the reaction of 2,5-dioxopyrrolidine with 2-nitrobenzaldehyde in the presence of a base.

Scientific Research Applications

2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate is used in a wide variety of scientific research applications, including the synthesis of organic compounds and the study of enzyme-catalyzed reactions. It is also used in the study of biochemical and physiological effects, as well as the development of new laboratory experiments. In addition, 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate is used in the synthesis of a variety of other compounds, including nitroalkenes and nitroarenes. Furthermore, 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate has been used in the synthesis of a variety of pharmaceuticals, including the anti-cancer drug cisplatin.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate' involves the reaction of 1-(2-nitrophenyl)ethanol with pyrrolidine-2,5-dione in the presence of a coupling agent such as DCC or EDC to form the desired product.", "Starting Materials": [ "1-(2-nitrophenyl)ethanol", "Pyrrolidine-2,5-dione", "DCC or EDC as coupling agent", "Solvent (e.g. dichloromethane, DMF)" ], "Reaction": [ "Step 1: Dissolve 1-(2-nitrophenyl)ethanol and pyrrolidine-2,5-dione in a suitable solvent.", "Step 2: Add DCC or EDC as a coupling agent to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate and purify the product by column chromatography or recrystallization.", "Step 5: Characterize the product by spectroscopic techniques such as NMR and IR." ] }

CAS RN

622398-31-6

Molecular Formula

C13H12N2O7

Molecular Weight

308.2

Purity

95

Origin of Product

United States

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